molecular formula C29H23ClN2O3S B1150093 HMPL-523

HMPL-523

Número de catálogo: B1150093
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor this compound, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.

Aplicaciones Científicas De Investigación

Application in Lymphoma Treatment

HMPL-523, a selective oral spleen tyrosine kinase (Syk) inhibitor, has been evaluated for its efficacy in treating various lymphoma subtypes. Studies have demonstrated its role in B-cell receptor signaling, which is critical for the development and survival of lymphomas. This compound has shown anti-tumor efficacy in xenograft models of B-cell and T-cell lymphoma and has been tested in phase I clinical trials. These trials aimed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory lymphoma. The trials revealed that this compound was well-tolerated at certain dose levels and demonstrated proof of activity in heavily pre-treated patients with lymphoma (Strati et al., 2021).

In Vitro and In Vivo Anti-Tumor Activities

Another significant application of this compound has been its evaluation in in vitro and in vivo models. It has been found to inhibit cell viability in a panel of B-cell lymphoma cell lines, showing potent anti-tumor activity. This compound also exhibited synergistic activities when combined with other drugs like BTK inhibitor, PI3Kδ inhibitors, and Bcl2 family inhibitor. These findings suggest this compound as a promising candidate for treating B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) (Yang et al., 2016).

Phase I Study in Chinese Patients with Mature B-Cell Lymphomas

A phase I study conducted in China evaluated this compound's safety, pharmacokinetics, and anti-tumor activity in Chinese patients with relapsed/refractory B-cell lymphomas. The study demonstrated that this compound was well tolerated and showed preliminary anti-tumor activity in indolent lymphomas, including chronic lymphocytic leukemia/small lymphocytic lymphoma and follicular lymphoma. This suggests its potential effectiveness in a specific patient demographic (Zhu et al., 2018).

Global Clinical Studies in Lymphoma

This compound has also been a part of global clinical studies focusing on patients with relapsed or refractory lymphoma, including in regions like Australia, China, the EU, and the United States. These studies further explored this compound's role in the treatment of non-Hodgkin’s lymphomas (NHL), indicating its broad applicability in different geographic and demographic contexts (Lawrence et al., 2020).

Propiedades

Fórmula molecular

C29H23ClN2O3S

SMILES

Unknown

Apariencia

Solid powder

Sinónimos

HMPL-523;  HMPL 523;  HMPL523.; Unknown

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.